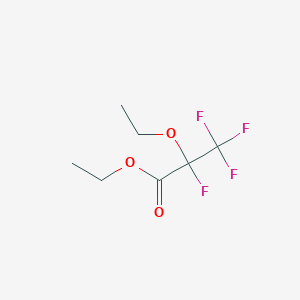

Ethyl 2-ethoxy-2,3,3,3-tetrafluoropropanoate

Descripción general

Descripción

Ethyl 2-ethoxy-2,3,3,3-tetrafluoropropanoate is a fluorinated ester characterized by a unique substitution pattern: an ethoxy group at position 2 and four fluorine atoms at positions 2, 3, 3, and 3 on the propanoate backbone. The ethoxy group likely enhances electron-withdrawing effects, influencing reactivity and stability compared to non-ethoxy analogs.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Ethyl 2-ethoxy-2,3,3,3-tetrafluoropropanoate can be synthesized through various methods. One common approach involves the reaction of ethyl 2,3,3,3-tetrafluoropropanoate with ethanol under controlled conditions . The reaction typically requires a catalyst and is conducted at a specific temperature to ensure the desired product is obtained.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process often includes purification steps such as distillation and crystallization to ensure the final product meets the required specifications .

Análisis De Reacciones Químicas

Types of Reactions

Ethyl 2-ethoxy-2,3,3,3-tetrafluoropropanoate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding acids or other oxidized derivatives.

Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

Substitution: It can undergo nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide . The reactions are typically conducted under controlled temperatures and pressures to ensure optimal results.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Aplicaciones Científicas De Investigación

Organic Synthesis

Ethyl 2-ethoxy-2,3,3,3-tetrafluoropropanoate is primarily used as a reagent in organic synthesis. Its unique structure allows it to participate in various chemical reactions, leading to the formation of more complex fluorinated compounds. The compound is often utilized in the synthesis of pharmaceuticals and agrochemicals due to its reactivity and stability .

Solvent for High-Performance Liquid Chromatography (HPLC)

Due to its solvent properties, this compound serves as an effective solvent in HPLC. Its low boiling point enhances its utility in separating compounds in analytical chemistry .

Reactant in Chemical Reactions

The compound acts as a reactant in various chemical syntheses. For instance:

- It can undergo oxidation to form ethyl 2-ethoxy-2,3,3,3-tetrafluoropropanoic acid.

- It can be reduced to yield ethyl 2-ethoxy-2,3,3,3-tetrafluoropropanamine.

- Substitution reactions can lead to various derivatives depending on the nucleophile used .

Case Study 1: Synthesis of Fluorinated Compounds

A study demonstrated the use of this compound as a precursor for synthesizing fluorinated vinyl ethers. The synthesis involved thermolysis of sodium salts derived from the compound, yielding significant amounts of desired products under controlled conditions .

Case Study 2: Biological Interaction Studies

Preliminary research has indicated that the fluorinated nature of this compound may influence its interactions with biological targets. Studies are ongoing to assess its potential as a biochemical probe for studying enzyme mechanisms and other biological processes .

Mecanismo De Acción

The mechanism by which ethyl 2-ethoxy-2,3,3,3-tetrafluoropropanoate exerts its effects involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile in various reactions, depending on the conditions. It may also participate in hydrogen bonding and other intermolecular interactions that influence its reactivity and behavior in different environments .

Comparación Con Compuestos Similares

Comparative Analysis with Structural Analogs

Ethyl 2,3,3,3-Tetrafluoropropanoate (CAS 399-92-8)

Key Differences :

- Structure : Lacks the 2-ethoxy group present in the target compound.

- Properties : Reduced steric hindrance and lower molecular weight (C5H6F4O2 vs. C7H9F4O3), leading to higher volatility.

- Applications : Used as a fluorinated building block in agrochemicals or surfactants, where minimal steric bulk is advantageous .

Ethyl 3-(2-Fluorophenyl)-3-Oxopropanoate (CAS Not Specified)

Key Differences :

- Structure : Features a 3-oxo group and a 2-fluorophenyl substituent instead of tetrafluoro and ethoxy groups.

- Properties: The ketone and aromatic moieties enable conjugation, making it suitable as a pharmaceutical intermediate (e.g., for non-steroidal anti-inflammatory drugs) .

- Reactivity : The 3-oxo group facilitates nucleophilic additions, contrasting with the electrophilic fluorinated backbone of the target compound.

Ethyl 3-Oxo-3-(2,4,5-Trifluoro-3-Methylphenyl)Propanoate (CAS 112822-88-5)

Key Differences :

- Structure: Combines a trifluoromethylphenyl group with a 3-oxo propanoate.

- Applications : Documented in safety data sheets (SDS) as a high-purity intermediate, emphasizing its role in synthesizing fluorinated aromatic compounds for agrochemicals .

- Hazards: Classified under GHS regulations with stringent handling requirements, highlighting differences in toxicity profiles compared to non-aromatic fluorinated esters .

Potassium 2,3,3,3-Tetrafluoro-2-{...}Propanoate (CAS Not Specified)

Key Differences :

- Structure : A potassium salt with complex fluorinated ether substituents.

- Applications : Functions as a reactive emulsifier in polymer chemistry, leveraging its ionic nature and fluorinated chains for stability in harsh environments . This contrasts with the neutral ester form of the target compound, which may be more suited for organic synthesis.

Data Table: Structural and Functional Comparison

Key Research Findings

- Synthetic Routes: this compound may be synthesized via nucleophilic substitution or esterification, similar to methods used for ethyl 3-cyclopropyl-2-(3-fluorobenzyl)-3-oxopropanoate (e.g., using DIPEA and LiCl in THF) .

- Stability: The ethoxy group in the target compound likely reduces hydrolysis rates compared to non-ethoxy analogs, as seen in sodium salts of fluorinated propanoates .

- Industrial Relevance : Fluorinated esters with ethoxy groups are emerging in materials science for their resistance to thermal and chemical degradation, aligning with trends observed in perfluorovinyloxy polyether carboxylates .

Actividad Biológica

Ethyl 2-ethoxy-2,3,3,3-tetrafluoropropanoate (CAS No. 10186-66-0) is a fluorinated organic compound with significant potential in various scientific domains, including organic synthesis and environmental chemistry. This article explores its biological activity, synthesis methods, and potential applications based on current research findings.

- Molecular Formula : CHFO

- Molecular Weight : 218.15 g/mol

- Physical State : Colorless liquid

- Boiling Point : Not specified

- Solubility : Enhanced solubility in organic solvents due to the ethoxy group

Synthesis Methods

This compound can be synthesized through various methods. The typical approach involves the reaction of an ester enolate with a perfluorinated alkyl halide. Characterization of the compound is frequently performed using spectroscopic techniques such as:

- Nuclear Magnetic Resonance (NMR)

- Infrared (IR) Spectroscopy

- Mass Spectrometry (MS)

Interaction Studies

Preliminary studies indicate that the fluorinated structure of this compound may significantly influence its biological interactions compared to non-fluorinated analogs. The presence of multiple fluorine atoms increases lipophilicity and alters reactivity profiles that can affect biological systems.

Potential Applications

- Pharmaceutical Development : Due to its unique structure, this compound may serve as a precursor in the synthesis of pharmaceuticals.

- Environmental Chemistry : Understanding its biodegradation pathways could facilitate bioremediation strategies for managing contamination by similar compounds.

Table 1: Comparison of Similar Compounds

| Compound Name | Key Features | Unique Characteristics |

|---|---|---|

| Ethyl 2-fluoroacetate | Contains one fluorine atom | Less reactive due to fewer fluorine substituents |

| Ethyl 2-bromo-2,3,3,3-tetrafluoropropanoate | Contains bromine instead of ethoxy | Different reactivity profile due to bromine presence |

| Ethyl 2-chloro-2,3,3,3-tetrafluoropropanoate | Contains chlorine | Alters electronic properties compared to fluorinated compounds |

| Ethyl 2-methoxy-2,3,3,3-tetrafluoropropanoate | Contains methoxy instead of ethoxy | Affects solubility and reactivity due to different ether group |

Research Insights

A study highlighted the microbial degradation pathways relevant to this compound. Microorganisms capable of degrading similar compounds have been identified in soil and groundwater environments. These pathways involve initial hydroxylation by monooxygenase enzymes leading to various intermediates that can be utilized as carbon sources by microbes (Thornton et al., 2020).

Q & A

Q. (Basic) What are the established synthetic routes for Ethyl 2-ethoxy-2,3,3,3-tetrafluoropropanoate, and how can purity be optimized?

Methodological Answer:

The synthesis typically involves esterification of the corresponding fluorinated propanoic acid derivative. A common approach includes:

- Step 1: Preparation of the sodium salt of 2-ethoxy-2,3,3,3-tetrafluoropropanoic acid via nucleophilic substitution, leveraging fluorinated precursors under anhydrous conditions .

- Step 2: Acidification of the sodium salt followed by esterification with ethanol in the presence of a catalytic acid (e.g., H₂SO₄).

- Purification: Use preparative HPLC (reversed-phase C18 columns) to isolate the ester, as described for analogous fluorinated esters . Purity optimization involves rigorous drying of intermediates and monitoring via LCMS (e.g., m/z 212 [M+Na]⁺ for the sodium salt) .

Q. (Basic) How can researchers characterize the molecular structure of this compound using spectroscopic methods?

Methodological Answer:

- ¹⁹F NMR: Key for identifying fluorine environments. Expect distinct signals for CF₃ (δ ~ -60 to -80 ppm) and CF₂ groups (δ ~ -110 to -130 ppm), with coupling constants revealing spatial arrangements .

- ¹H NMR: Ethoxy protons (CH₂CH₃) appear as a quartet (δ ~ 1.2–1.4 ppm for CH₃; δ ~ 4.2–4.4 ppm for OCH₂) .

- IR Spectroscopy: Confirm ester carbonyl (C=O) stretching at ~1740 cm⁻¹ and C-F stretches (1100–1250 cm⁻¹) .

- High-Resolution Mass Spectrometry (HRMS): Validate molecular formula (C₆H₈F₄O₃) with exact mass matching (±3 ppm) .

Q. (Advanced) What experimental strategies are recommended to resolve contradictions in reported NMR spectral data for fluorinated esters like this compound?

Methodological Answer:

- Variable Temperature NMR: Resolve dynamic effects (e.g., rotational barriers) causing signal splitting .

- Isotopic Labeling: Use ¹³C-labeled analogs to clarify ambiguous coupling in crowded spectra .

- Computational Modeling: Compare experimental ¹⁹F shifts with DFT-calculated chemical shifts (e.g., Gaussian09 with B3LYP/6-311+G(d,p)) .

- 2D NMR (COSY, HSQC): Map through-space (NOESY) and through-bond (HMBC) correlations to assign overlapping signals .

Q. (Advanced) How does the electronic environment of the ethoxy group influence the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer:

- Electron-Withdrawing Effect: The adjacent CF₃ groups enhance the electrophilicity of the carbonyl carbon, facilitating nucleophilic attack. Quantify via Hammett σ constants (σ_meta for -CF₃ ≈ 0.43) .

- Kinetic Studies: Compare reaction rates with non-fluorinated analogs (e.g., ethyl propionate) under identical conditions (solvent: DMF, nucleophile: KCN).

- DFT Calculations: Analyze frontier molecular orbitals (LUMO localization) to predict regioselectivity .

- Steric Effects: The ethoxy group’s bulk may hinder attack at the β-position, favoring α-substitution .

Q. (Advanced) What are the critical considerations for ensuring the thermal stability of this compound during high-temperature reactions?

Methodological Answer:

- Thermogravimetric Analysis (TGA): Determine decomposition onset temperature (typically >150°C for fluorinated esters) .

- Inert Atmosphere: Conduct reactions under N₂/Ar to prevent oxidation of labile C-F bonds .

- Solvent Selection: Avoid protic solvents (e.g., H₂O, alcohols) that may hydrolyze the ester. Use fluorinated solvents (e.g., HFIP) for compatibility .

- Real-Time Monitoring: Employ in-situ FTIR or GC-MS to detect degradation products (e.g., HF, tetrafluoroethylene) .

Q. (Advanced) How can researchers assess the environmental persistence and degradation pathways of this compound in aquatic systems?

Methodological Answer:

- OECD 301F Test: Measure biodegradability via manometric respirometry over 28 days .

- Hydrolysis Studies: Expose to pH 4–9 buffers at 25–50°C; analyze via LC-MS/MS for breakdown products (e.g., 2-ethoxy-2,3,3,3-tetrafluoropropanoic acid) .

- Photolysis Experiments: Use UV irradiation (λ = 254 nm) to simulate sunlight-driven degradation; track intermediates with QTOF-MS .

- Ecotoxicity Assays: Evaluate Daphnia magna survival rates post-exposure to identify LC₅₀ values .

Propiedades

IUPAC Name |

ethyl 2-ethoxy-2,3,3,3-tetrafluoropropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10F4O3/c1-3-13-5(12)6(8,14-4-2)7(9,10)11/h3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOJXQRSCNVLGPK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C(F)(F)F)(OCC)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10F4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90381552 | |

| Record name | ethyl 2-ethoxy-2,3,3,3-tetrafluoropropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90381552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10186-66-0 | |

| Record name | ethyl 2-ethoxy-2,3,3,3-tetrafluoropropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90381552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.